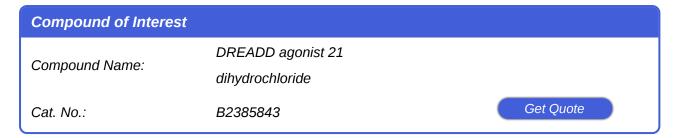


# **Application Notes and Protocols for DREADD Agonist 21 in Freely Moving Animals**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for the remote manipulation of neuronal activity in freely moving animals. This technology allows for the precise control of specific cell populations, enabling detailed investigation of neural circuits and their roles in behavior and physiology. DREADD agonist 21 (also known as Compound 21 or JHU37160) is a second-generation ligand developed to overcome some of the limitations of the first-generation agonist, Clozapine-N-oxide (CNO), such as its back-metabolism to clozapine.[1][2] Compound 21 has been demonstrated to be an effective agonist for muscarinic-based DREADDs in vivo.[3] However, like any pharmacological tool, its use requires careful consideration of dosage, administration route, and potential off-target effects to ensure robust and reproducible results.[4][5]

These application notes provide a comprehensive guide to the use of DREADD agonist 21 in freely moving animals, including detailed protocols, quantitative data summaries, and visualizations of signaling pathways and experimental workflows.

### **Data Presentation**



# Table 1: In Vivo Administration of DREADD Agonist 21 (Compound 21/JHU37160)



Species	DREADD Type	Dose Range (mg/kg)	Administr ation Route	Vehicle	Key Findings	Referenc e
Mouse	Not Specified	1	i.p.	0.5% DMSO in 0.9% saline	Chronic injections did not significantl y affect locomotion, exploration , anxiety, or affect- related behaviors compared to vehicle.	[1]
Mouse	Not Specified	0.3, 1, 3	i.p.	Not Specified	1 mg/kg and 3 mg/kg doses induced acute diuresis, suggesting off-target effects on the renal system.	[4]
Mouse	hM3Dq, hM4Di	0.01 - 1	i.p.	Not Specified	JHU37160 potently and selectively modulated locomotor activity in DREADD-	[6][7]



					expressing mice with no significant effects in wild-type mice.	
Rat	hM4Di	0.5, 1	i.p.	Not Specified	1 mg/kg produced significant off-target effects on nigral neuron activity in control animals. 0.5 mg/kg selectively activated hM4Di without off- target effects in males.	[5]
Rat	Not Specified	1	i.p.	Not Specified	High dose (1 mg/kg) of JHU37160 produced anxiety-like behavior in the absence of DREADD expression.	[8]

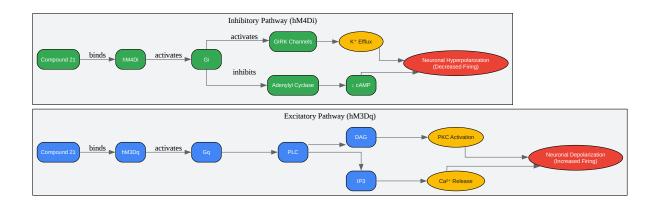


Rat	hM3Dq	0.01 - 0.3	i.p.	Not Specified	JHU37160 led to robust and selective increases in locomotion in DREADD- expressing rats.	[6]
Non- human primate	hM4Di	0.01, 0.1	i.p.	Not Specified	JHU37160 demonstrat ed in vivo DREADD occupancy.	[6]

### **Signaling Pathways**

DREADDs are G-protein coupled receptors (GPCRs) that have been engineered to be activated by synthetic ligands like Compound 21. The two most common types of muscarinic-based DREADDs are hM3Dq, which is excitatory, and hM4Di, which is inhibitory.





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Caption: DREADD Signaling Pathways.

# Experimental Protocols Protocol 1: Preparation of DREADD Agonist 21 for In Vivo Administration

### Materials:

- DREADD agonist 21 (Compound 21/JHU37160) powder
- Dimethyl sulfoxide (DMSO)
- Sterile 0.9% saline



- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

#### Procedure:

- Stock Solution Preparation:
  - Dissolve DREADD agonist 21 powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.
  - This stock solution can be stored at -20°C for future use.
- Working Solution Preparation (Prepare fresh on the day of the experiment):
  - Thaw the stock solution if frozen.
  - Calculate the required volume of the stock solution based on the desired final concentration and the total volume needed for the experiment.
  - Further dilute the stock solution in sterile 0.9% saline to the desired final concentration for injection.
  - Crucially, ensure the final concentration of DMSO is low (typically <5%) to avoid vehicle-induced toxicity.[9] For example, to prepare a 1 mg/kg working solution for a 25g mouse with an injection volume of 10 mL/kg, you would need a final concentration of 0.1 mg/mL.</li>
  - Vortex the working solution thoroughly to ensure homogeneity.

## Protocol 2: Intraperitoneal (i.p.) Administration of DREADD Agonist 21 to Freely Moving Mice

#### Materials:

Prepared DREADD agonist 21 working solution



- Appropriate control vehicle solution (e.g., 0.5% DMSO in 0.9% saline)
- Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)
- Experimental animals (mice expressing the DREADD receptor and wild-type controls)
- Behavioral testing apparatus

#### Procedure:

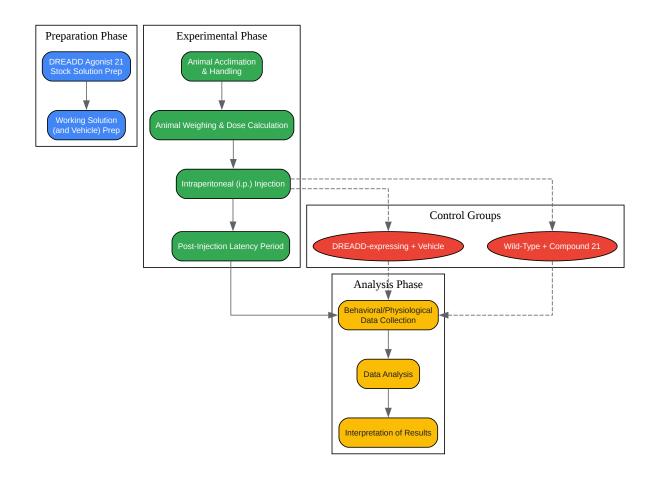
- Animal Acclimation:
  - Habituate the animals to the experimental room and handling for several days prior to the experiment to minimize stress-induced behavioral changes.
  - Handle the animals gently and consistently.
- Injection Procedure:
  - Weigh each animal on the day of the experiment to accurately calculate the injection volume.
  - Gently restrain the mouse. One common method is to lift the mouse by the base of the tail and allow it to grip a surface, then gently scruff the neck to immobilize the head.
  - Tilt the mouse's head slightly downwards.
  - Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.
  - Inject the calculated volume of the DREADD agonist 21 working solution or the vehicle control.
  - Slowly withdraw the needle.
- Post-Injection Monitoring and Behavioral Testing:
  - Return the animal to its home cage or the behavioral apparatus.



- The onset of action for DREADD agonists can vary, but effects are often observed within 30-60 minutes post-injection.[10] The duration of action can also vary.
- Begin behavioral testing at the appropriate time point based on previous literature or pilot studies.
- It is essential to include a control group of animals that do not express the DREADD receptor but receive the same Compound 21 injection to account for any off-target effects.
   [3] Another crucial control group consists of DREADD-expressing animals that receive only the vehicle injection.

### **Experimental Workflow**





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